molecular formula C17H23N7 B6460210 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine CAS No. 2549048-70-4

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine

Cat. No.: B6460210
CAS No.: 2549048-70-4
M. Wt: 325.4 g/mol
InChI Key: FTRFAGPTUMPZSU-UHFFFAOYSA-N
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Description

This compound features a bicyclic cyclopenta[d]pyrimidine core linked via a piperazine moiety to a pyrimidin-2-amine group substituted with an ethyl chain. The ethyl group on the pyrimidin-2-amine may modulate lipophilicity and metabolic stability compared to methyl or bulkier substituents.

Properties

IUPAC Name

4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-2-18-17-19-7-6-15(22-17)23-8-10-24(11-9-23)16-13-4-3-5-14(13)20-12-21-16/h6-7,12H,2-5,8-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRFAGPTUMPZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

A. Cyclopenta[d]pyrimidine Derivatives
  • 2-Chloro-N-(4-piperidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride ():

    • A chloro substituent at position 2 increases molecular polarity (Cl electronegativity) and may enhance target affinity but reduce solubility.
    • Molecular weight: 289.2 g/mol (vs. target compound’s estimated ~400–420 g/mol).
    • The hydrochloride salt improves bioavailability via enhanced aqueous solubility .
  • Lab-use restrictions highlight reactivity concerns .
B. Pyrimidine/Pyrido-Pyrimidine Analogues
  • N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ():

    • Lacks the cyclopenta[d]pyrimidine core, simplifying synthesis but reducing rigidity for target binding.
    • The butyl chain enhances lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration .
  • N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-...pyrido[4,3-d]pyrimidin-4-amine ():

    • A tetrahydropyrido[4,3-d]pyrimidine core introduces planar rigidity, while the sulfonyl group adds hydrogen-bonding capacity.
    • Molecular weight: ~550–600 g/mol, which may limit oral bioavailability .

Piperazine-Linked Analogues

  • 6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine ():

    • Incorporates a pyrrolo[2,3-d]pyrimidine core and phenylethyl substituent, enhancing π-π stacking with aromatic receptor residues.
    • Molecular weight: 440.58 g/mol ; density: 1.21 g/cm³ .

Key Findings and Implications

  • Piperazine Linkers : Ubiquitous in analogues, improving solubility and enabling modular synthesis (e.g., SNAr reactions) .
  • Substituent Effects :
    • Ethyl (target compound) balances lipophilicity and metabolic stability better than methyl (E5) or chloro (E2).
    • Sulfonyl (E14) and nitro (E15) groups introduce polarity but may complicate ADME profiles.
  • Synthetic Efficiency: Yields vary widely (74% in E3 vs.

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